molecular formula C13H14N6O4 B2902656 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 900011-60-1

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Número de catálogo: B2902656
Número CAS: 900011-60-1
Peso molecular: 318.293
Clave InChI: KIGMLXULKSYDLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-hydroxyethyl substituent at the N1 position, a 4-oxo group, and an acetamide linkage to a 5-methylisoxazol-3-yl moiety. Its structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects. The pyrazolo-pyrimidine core is analogous to purine bases, enabling interactions with enzymatic ATP-binding sites, while the isoxazole group may enhance solubility and metabolic stability .

Propiedades

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-8-4-10(17-23-8)16-11(21)6-18-7-14-12-9(13(18)22)5-15-19(12)2-3-20/h4-5,7,20H,2-3,6H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMLXULKSYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural and functional similarities with several heterocyclic acetamide derivatives. Below is a detailed analysis:

Structural Analogues from Patent Literature

  • Example 52 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key Differences: Replaces the 2-hydroxyethyl group with a fluorophenyl-chromenone substituent and includes a sulfonamide linker. Data: Melting point (228–230°C), mass (579.1 g/mol).
  • EP 3 222 620 B1 (): Structure: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide. Key Differences: Substitutes the pyrazolo-pyrimidine core with a quinoline-cyano system and introduces a piperidinylidene group. Data: Molecular weight (655 g/mol). The quinoline scaffold and chloro-pyridyl substituent suggest broader kinase inhibition profiles .

Functional Analogues from Pharmacological Studies

  • Goxalapladib () :
    • Structure : 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide.
    • Key Differences : Uses a naphthyridine core instead of pyrazolo-pyrimidine and incorporates trifluoromethyl biphenyl groups.
    • Data : Molecular weight (718.8 g/mol). Designed for atherosclerosis, its lipophilic substituents enhance membrane permeability compared to the target compound’s polar isoxazole .

Acetamide Derivatives with Isoxazole Moieties ():

  • Compound 3: 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide. Key Differences: Replaces the pyrazolo-pyrimidine with a hydroxypyrimidinylsulfanyl group.

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Therapeutic Indication (Evidence)
Target Compound Pyrazolo[3,4-d]pyrimidine Not provided Not provided 2-hydroxyethyl, 5-methylisoxazole Inferred kinase modulation
Example 52 () Pyrazolo[3,4-d]pyrimidine 579.1 228–230 Fluoro-chromenone, sulfonamide Unspecified
EP 3 222 620 B1 () Quinoline 655 Not provided Chloro-pyridyl, tetrahydrofuran Kinase inhibition
Goxalapladib () Naphthyridine 718.8 Not provided Trifluoromethyl biphenyl, difluorophenyl Atherosclerosis
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide () Pyrimidine Not provided Not provided Hydroxypyrimidinylsulfanyl Unspecified

Research Findings and Implications

  • Bioisosteric Replacements : The pyrazolo-pyrimidine core in the target compound offers a bioisostere for purines, similar to Example 52, but with reduced complexity compared to Goxalapladib’s naphthyridine system .
  • Solubility vs. Permeability : The 5-methylisoxazole group may improve aqueous solubility over the trifluoromethyl biphenyl in Goxalapladib, though at the cost of reduced lipophilicity .
  • Synthetic Feasibility : The target compound’s lack of fluorinated or fused aromatic systems (vs. Example 52) suggests easier synthesis and scalability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.